3-[2-[2-[2-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[(3S,8R,10S,13S,14S,17S)-17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-N-methylpropanamide
Overview
Description
This compound is a type of isoindoline-dione . It’s used for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α .
Synthesis Analysis
The synthesis of this compound involves new processes for the preparation of unsubstituted and substituted 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds . These processes are useful for the commercial production of these compounds .Scientific Research Applications
Reversal of Multidrug Resistance
A study by Hyafil et al. (1993) explores the application of a similar compound, GF120918, in reversing multidrug resistance (MDR). GF120918 was shown to sensitize cells to the cytotoxicity of drugs like doxorubicin and vincristine, indicating its potential in cancer therapy to overcome drug resistance (Hyafil et al., 1993).
Anticancer Activity
Ruchelman et al. (2004) reported on a compound, 11H-Isoquino[4,3-c]cinnolin-12-one, which shares structural similarities with the target compound. This compound demonstrated potent cytotoxic activity and was identified as a novel topoisomerase I-targeting agent, suggesting its potential use in cancer therapy (Ruchelman et al., 2004).
Synthesis of Pharmaceutical Derivatives
Shirasaka et al. (1990) focused on the synthesis of cotarnine, a derivative of noscapine, from a compound structurally related to the chemical . Their research is significant in the context of pharmaceutical synthesis and drug development (Shirasaka et al., 1990).
Binding Studies and Drug Development
Graulich et al. (2006) studied methoxylated 1,2,3,4-tetrahydroisoquinoliniums derived from compounds similar to the target molecule. These compounds were evaluated for their affinity for apamin-sensitive binding sites, contributing to the development of drugs targeting specific receptors (Graulich et al., 2006).
Chemical Synthesis and Modification
Ishiwata and Itakura (1969) investigated the Bischler-Napieralski cyclization of phenethylamide derivatives. The study provides insights into the synthetic pathways and modifications of compounds structurally related to the target chemical (Ishiwata & Itakura, 1969).
Antibacterial Agents
Sánchez et al. (1995) conducted research on a series of quinolone carboxylic acids, including compounds with similarities to the target molecule, evaluating their antibacterial activity and potential as safer alternatives to classic quinolones (Sánchez et al., 1995).
Antidepressant Discovery
Mahesh et al. (2011) designed and synthesized a series of 3-ethoxyquinoxalin-2-carboxamides, structurally akin to the target compound, as potential 5-HT3 receptor antagonists. Their findings contribute to the discovery of new antidepressants (Mahesh et al., 2011).
Cytotoxic Activity of Analogues
Bongui et al. (2005) synthesized and evaluated acronycine analogues, including benzo[c]pyrano[3,2-h]acridin-7-one derivatives, for their cytotoxic activities. These studies are crucial in the development of new anticancer drugs (Bongui et al., 2005).
Mechanism of Action
Target of Action
It is related to the treatment of diseases or conditions associated with an abnormally high level or activity of tnf-α .
Mode of Action
Given its association with tnf-α, it can be inferred that it may interact with this cytokine or its signaling pathways to exert its effects .
Biochemical Pathways
The compound is likely involved in the regulation of biochemical pathways related to TNF-α, a cytokine involved in systemic inflammation and a member of a group of cytokines that stimulate the acute phase reaction . .
Result of Action
The compound is useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-α
Future Directions
Properties
IUPAC Name |
3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[(3S,8R,10S,13S,14S,17S)-17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-N-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H69N5O9/c1-52-19-15-38(32-37(52)9-10-39-42-12-11-41(53(42,2)20-16-43(39)52)35-8-7-34-17-21-54-33-36(34)31-35)57(3)47(60)18-23-64-25-27-66-29-30-67-28-26-65-24-22-55-44-6-4-5-40-48(44)51(63)58(50(40)62)45-13-14-46(59)56-49(45)61/h4-8,17,21,31,33,37-39,41-43,45,55H,9-16,18-20,22-30,32H2,1-3H3,(H,56,59,61)/t37?,38-,39-,41+,42-,43?,45?,52-,53+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECHBTRAPARMGI-KMIZWFMDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C5=CC6=C(C=C5)C=CN=C6)C)N(C)C(=O)CCOCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3[C@H]([C@@H]1CC[C@@H]2C4=CC5=C(C=C4)C=CN=C5)CCC6[C@@]3(CC[C@@H](C6)N(C)C(=O)CCOCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H69N5O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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